molecular formula C10H10BrNO2 B3418431 Methyl 6-bromoindoline-4-carboxylate CAS No. 1240523-98-1

Methyl 6-bromoindoline-4-carboxylate

Cat. No.: B3418431
CAS No.: 1240523-98-1
M. Wt: 256.10 g/mol
InChI Key: WVTFUQSMQBFVPR-UHFFFAOYSA-N
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Description

Strategic Positioning of Methyl 6-bromoindoline-4-carboxylate within the Indoline (B122111) Chemical Space

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of various therapeutic agents, including anticancer and antihypertensive drugs. nih.gov The value of this compound lies in the specific arrangement of its functional groups, which provides distinct opportunities for chemical manipulation.

The Indoline Core: As the hydrogenated counterpart of indole (B1671886), the indoline structure possesses a non-aromatic, nitrogen-containing five-membered ring fused to a benzene (B151609) ring. This feature imparts different stereochemical and electronic properties compared to its aromatic precursor, influencing its biological activity and synthetic reactivity.

The C6-Bromo Substituent: The bromine atom on the benzene ring is a key functional handle. It serves as a versatile precursor for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination). This allows for the introduction of diverse aryl, alkyl, or amino groups at this position, enabling the systematic exploration of the chemical space around the indoline core. nih.gov

The C4-Methyl Carboxylate Group: The ester functional group at the 4-position provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or be used in various decarboxylation reactions. nih.govevitachem.com This functionality is crucial for tuning the polarity, solubility, and hydrogen-bonding capabilities of the final molecule, which are critical parameters for pharmacological activity.

The combination of these features makes this compound a powerful synthetic intermediate. It allows chemists to build molecular complexity in a controlled manner, making it an important tool for constructing libraries of compounds for drug screening and developing novel therapeutic agents. evitachem.com

Table 1: Physicochemical Properties of Methyl 6-bromoindole-4-carboxylate (Precursor)

Property Value
CAS Number 107650-22-6
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
IUPAC Name methyl 6-bromo-1H-indole-4-carboxylate
Physical Form Solid

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.com

Historical Trajectories and Milestones in the Synthesis and Application of this compound

The development of synthetic routes to this compound is intrinsically linked to the broader history of indole and indoline chemistry. The synthesis is best understood as a two-stage process: the formation of the aromatic indole precursor, followed by the reduction of the pyrrole (B145914) ring.

Historical Context of Indole Synthesis: The construction of the indole ring system has been a central theme in organic chemistry for over a century. Landmark methods such as the Fischer (1883), Madelung (1912), Bartoli, and Leimgruber-Batcho (1976) syntheses have provided foundational strategies for accessing substituted indoles. evitachem.comresearchgate.net These methods, along with modern palladium-catalyzed cyclizations, allow for the preparation of a wide array of indole precursors. orgsyn.org The synthesis of the immediate precursor, Methyl 6-bromoindole-4-carboxylate, would rely on these established principles, likely involving regioselective bromination of an appropriate indole-4-carboxylate intermediate. researchgate.netrsc.org

Milestones in Indoline Synthesis via Indole Reduction: The selective reduction of the indole 2,3-double bond to form an indoline, without over-reduction of the benzene ring or cleavage of sensitive functional groups like halogens, has been a significant challenge.

Chemical Reducing Agents: Early methods often relied on stoichiometric reducing agents like sodium cyanoborohydride or borane (B79455) complexes in the presence of strong acids like trifluoroacetic acid. nih.govgoogle.com While effective, these methods generate significant chemical waste. nih.gov

Catalytic Hydrogenation: A major advancement was the development of catalytic hydrogenation protocols. This atom-economical approach avoids the generation of stoichiometric waste. nih.gov A significant milestone is the use of heterogeneous catalysts, such as platinum on carbon (Pt/C), often requiring an acid activator to facilitate the reduction of the electron-rich indole ring under moderate hydrogen pressure. nih.gov This method is noted for its environmental advantages, particularly when conducted in water. nih.gov

Frustrated Lewis Pair (FLP) Catalysis: More recently, metal-free hydrogenation catalyzed by frustrated Lewis pairs (FLPs), such as sterically hindered triarylboranes, has emerged as a powerful technique. These catalysts can achieve very high turnover numbers for the hydrogenation of various substituted indoles to indolines. nih.govresearchgate.net

The application of these modern reduction techniques represents the key step in the synthesis of this compound from its readily available indole analogue. The primary application of the parent indole is as a reactant in the synthesis of potent and selective chymase inhibitors, highlighting the importance of this structural class in medicinal chemistry research. pharmaffiliates.com

Table 2: Key Methodologies for Indole to Indoline Reduction

Method Catalyst / Reagent Key Features
Heterogeneous Catalytic Hydrogenation Pt/C, H₂, Brønsted Acid (e.g., p-toluenesulfonic acid) Environmentally benign (water as solvent), uses inexpensive catalyst, mild conditions. nih.gov
Chemical Reduction Borane-tetrahydrofuran complex (BH₃·THF), Trifluoroacetic Acid Rapid and effective for various indole compounds, but uses stoichiometric reagents. google.com
Homogeneous Catalytic Hydrogenation Rh, Ru, Ir complexes Used for N-protected indoles. nih.gov
Frustrated Lewis Pair (FLP) Hydrogenation Triarylboranes (e.g., B(C₆F₅)₃) Metal-free catalysis, high turnover numbers, solvent-free conditions possible. nih.gov

Overview of Current Academic Research Paradigms and Directions Involving this compound

Current research involving this compound and related structures is primarily focused on its utility as a versatile building block in drug discovery and the development of novel synthetic methods.

A Scaffold for Medicinal Chemistry: The indoline framework is a cornerstone in the design of new therapeutic agents. Research is actively directed at using functionalized indolines like this compound to synthesize novel compounds with potential biological activity. The strategy involves leveraging the two orthogonal functional groups (the bromo and ester moieties) to generate libraries of diverse molecules for biological screening. For instance, the closely related 6-bromoindole (B116670) scaffold is the core building block for a new class of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, which have been shown to enhance the efficacy of antibiotics against resistant bacterial strains. nih.gov Research on the indoline analogue follows a similar paradigm, aiming to discover new leads for conditions ranging from bacterial infections to cancer. nih.govnih.gov

Development of Advanced Synthetic Methods: There is a continuous drive to develop more efficient, selective, and sustainable methods for the synthesis and functionalization of heterocyclic compounds. Research directions include:

Selective Catalysis: Creating catalysts that can selectively hydrogenate the indole pyrrole ring while leaving other reducible groups, such as the C-Br bond, intact. nih.gov

C-H Functionalization: Developing new reactions that can directly modify the C-H bonds of the indoline scaffold, bypassing the need for pre-functionalized intermediates.

Photocatalysis: Exploring light-mediated reactions for the dearomatization of indoles to indolines, offering mild and novel pathways to these structures. nih.gov

The synthesis of specifically substituted molecules like this compound serves as both a goal and a benchmark for these new methodologies. Its successful and efficient synthesis demonstrates the power and utility of a new chemical transformation, paving the way for its application in broader synthetic and medicinal chemistry programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTFUQSMQBFVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNC2=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240523-98-1
Record name methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate
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Advanced Methodologies for the Chemical Synthesis of Methyl 6 Bromoindoline 4 Carboxylate

Retrosynthetic Dissection and Mechanistic Considerations for Methyl 6-bromoindoline-4-carboxylate

A logical retrosynthetic analysis of this compound suggests that the primary disconnection would involve the reduction of the corresponding indole (B1671886), Methyl 6-bromoindole-4-carboxylate. This indole precursor is a more readily accessible synthetic target. The indoline (B122111) ring can be conceptually disassembled through a C-N bond cleavage, leading back to a suitably substituted 2-alkenylaniline derivative.

Further disconnection of the indole precursor, Methyl 6-bromoindole-4-carboxylate, points towards a substituted phenylhydrazine and a pyruvate derivative via a Fischer indole synthesis, or a substituted o-nitrotoluene which can undergo a Reissert indole synthesis. An alternative and powerful approach involves the construction of the substituted benzene (B151609) ring from acyclic precursors, followed by cyclization to form the indole nucleus.

Mechanistically, the conversion of the indole to the indoline is a reduction of the pyrrole (B145914) ring. This can be achieved through various mechanisms depending on the chosen reagent. Catalytic hydrogenation involves the addition of hydrogen across the C2-C3 double bond on the surface of a metal catalyst. Chemical reductions, such as those using borane (B79455) reagents, typically proceed through the protonation of the indole ring to form an indoleninium ion, which is then attacked by a hydride.

Classical and Established Synthetic Protocols for this compound

The classical and most established route to this compound involves a two-stage process: the synthesis of the corresponding indole, Methyl 6-bromoindole-4-carboxylate, followed by its reduction.

Stepwise Reaction Sequences and Proposed Mechanistic Pathways

The synthesis of the indole precursor can be achieved through several established methods. One common approach starts with a commercially available substituted aniline, such as methyl 2-amino-5-bromobenzoate. This starting material can be elaborated through various indole-forming reactions.

A key final step in the classical synthesis is the reduction of the indole ring. The electron-withdrawing nature of the bromo and carboxylate substituents can deactivate the indole ring, making this reduction more challenging than for simple indoles.

Several methods have been successfully employed for the reduction of indoles to indolines:

Catalytic Hydrogenation: This is a widely used method where the indole is treated with hydrogen gas in the presence of a metal catalyst. For electron-deficient indoles, platinum on carbon (Pt/C) is often the catalyst of choice, and the reaction is frequently carried out in the presence of an acid co-catalyst like p-toluenesulfonic acid to facilitate the reaction. The acid protonates the indole, disrupting its aromaticity and making it more susceptible to hydrogenation.

Chemical Reduction: A variety of chemical reducing agents can effect the transformation of indoles to indolines. A common and effective method involves the use of borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS), in the presence of a strong acid like trifluoroacetic acid (TFA). The reaction is typically rapid and proceeds in high yield. Another classical method involves the use of zinc dust in a strong acid like phosphoric acid.

The proposed mechanism for the acid-catalyzed hydrogenation involves the protonation of the indole at the C3 position to form an indoleninium ion. This intermediate is then readily reduced by the addition of hydrogen across the C2-N1 and C2-C3 bonds on the catalyst surface. In the case of borane reduction, the indole is protonated by the strong acid, and the resulting electrophilic species is then attacked by a hydride from the borane reagent.

Optimization Parameters and Yield Enhancement Strategies

Optimizing the synthesis of this compound, particularly the reduction step, is crucial for achieving high yields and purity. Key parameters to consider include:

ParameterInfluence on the ReactionOptimization Strategies
Catalyst Choice (for Hydrogenation) The activity and selectivity of the catalyst are critical.Platinum on carbon (Pt/C) is generally effective for electron-deficient indoles. Palladium (Pd) and Rhodium (Rh) catalysts can also be explored.
Acid Co-catalyst The presence of a strong acid can significantly accelerate the reduction of the electron-deficient indole ring.Trifluoroacetic acid (TFA) and p-toluenesulfonic acid are commonly used. The concentration of the acid needs to be optimized to avoid side reactions.
Solvent The solvent can affect the solubility of the substrate and the activity of the catalyst.For catalytic hydrogenation, polar solvents like ethanol, methanol (B129727), or acetic acid are often used. For borane reductions, aprotic solvents like THF are common.
Temperature and Pressure (for Hydrogenation) These parameters influence the rate of reaction.Milder conditions are generally preferred to minimize side reactions and over-reduction.
Reducing Agent (for Chemical Reduction) The choice and stoichiometry of the reducing agent are critical.Borane complexes are generally mild and selective. The amount of reducing agent should be carefully controlled.

Strategies to enhance the yield include the careful purification of the starting indole to remove any impurities that might poison the catalyst or interfere with the reducing agent. Running the reaction under an inert atmosphere (for chemical reductions) is also important to prevent oxidation of the reagents.

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and atom-economical methods. These principles are being applied to the synthesis of complex molecules like this compound.

Catalytic Transformations for the Formation of this compound (e.g., Palladium-catalyzed cyclization)

Palladium-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indolines. A plausible contemporary approach to this compound would involve an intramolecular palladium-catalyzed C-H amination or a reductive cyclization.

Another contemporary approach is the reductive cyclization of a suitably substituted nitroarene. For example, a β-nitrostyrene derivative bearing the appropriate bromo and carboxylate groups could be cyclized using a palladium catalyst and a reducing agent like carbon monoxide or a CO surrogate.

Continuous Flow and Microreactor Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of this compound can be adapted to a continuous flow process, particularly for the reduction of the indole precursor.

A solution of Methyl 6-bromoindole-4-carboxylate can be continuously passed through a heated reactor packed with a solid-supported catalyst (e.g., Pt/C) in the presence of a continuous stream of hydrogen gas. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. The use of microreactors can further enhance the efficiency of this process due to their high surface-area-to-volume ratio.

The Reissert indole synthesis, which can be used to prepare the indole precursor, has also been successfully adapted to continuous-flow hydrogenation, demonstrating the feasibility of integrating these modern techniques into the synthesis of complex indole and indoline derivatives.

Atom-Economical and Environmentally Benign Synthetic Routes

The principles of green chemistry and atom economy are increasingly pivotal in modern organic synthesis, aiming to reduce waste and environmental impact. For a molecule like this compound, this involves minimizing the use of protecting groups, hazardous reagents, and solvents, and designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Carbonylative approaches for the synthesis of indole rings and their derivatives represent a significant step towards more atom-economical processes. nih.gov These reactions utilize carbon monoxide (CO) as a C1 building block, which is an inexpensive and abundant feedstock. beilstein-journals.org For instance, palladium-catalyzed carbonylative cyclization of o-nitrostyrenes can produce indole-3-carboxylates. This type of strategy avoids the use of stoichiometric heavy metal oxidants or hazardous reagents. nih.gov The use of bio-based solvents, such as Cyrene, in transition metal-catalyzed C-H activation reactions further enhances the environmental friendliness of such synthetic routes. acs.org

Another environmentally benign approach involves the use of cleaner bromination agents for the synthesis of precursors like N-acetyl-5-bromoindoline, which can help in controlling the formation of bromo isomers and result in a safer product profile. wipo.int Furthermore, developing synthetic routes that operate under milder conditions, for example, using Pd(OAc)₂ as a catalyst without a Lewis base like SnCl₂, contributes to a more sustainable process. nih.gov

The following table summarizes environmentally benign methodologies applicable to the synthesis of indole and indoline cores.

MethodologyKey FeaturesPotential Application
Pd-catalyzed Carbonylative Cyclization Uses CO as a C1 source; high atom economy. nih.govbeilstein-journals.orgSynthesis of the indoline-4-carboxylate core.
Clean Bromination Controls isomer formation; milder reaction conditions. wipo.intBromination of the indoline or indole precursor.
Use of Bio-based Solvents Replaces toxic, volatile organic solvents. acs.orgGreener reaction medium for various synthetic steps.

Asymmetric Synthesis of Chiral this compound Precursors or Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. For this compound, chirality could be introduced at various positions on the indoline ring, leading to stereoisomers with potentially different biological activities. Asymmetric synthesis aims to produce a single enantiomer, thereby avoiding the need for chiral resolution of a racemic mixture. nih.gov

Catalytic asymmetric dearomatization (CADA) of indole derivatives is a powerful strategy for the synthesis of chiral indolenines and fused indolines. nih.gov This can be achieved using chiral phosphoric acids as catalysts, which can lead to products with excellent enantioselectivities. nih.gov Another significant approach is the catalytic asymmetric hydrogenation of indoles. For instance, N-tosyl 3-substituted indoles can be hydrogenated with high enantioselectivities (95-98% ee) using a rhodium catalyst with a trans-chelating chiral bisphosphine ligand, such as (S,S)-(R,R)-PhTRAP. acs.org

A practical route to chiral 3-substituted indolines involves the regio- and stereoselective ring-opening of 2-(2-halophenyl)-N-tosylaziridines with nucleophiles, followed by a palladium-catalyzed intramolecular C-N cyclization, yielding products with excellent enantiomeric excess (ee >99%). nih.gov

Enantioselective Catalysis and Chiral Auxiliaries

Enantioselective catalysis and the use of chiral auxiliaries are two primary strategies for achieving asymmetric synthesis.

Enantioselective Catalysis: This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A variety of metals and ligands have been employed for the asymmetric synthesis of indoline derivatives. For example, a copper-catalyzed method has been developed for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. nih.gov Similarly, palladium catalysis is effective for the enantioselective C-3 allylation of 3-substituted indoles. acs.org The following table details some enantioselective catalytic systems used for the synthesis of chiral indolines.

Catalytic SystemSubstrate TypeProduct TypeEnantioselectivity (ee)
[Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP N-Tosyl 3-substituted indolesChiral 3-substituted indolines95-98% acs.org
CuH-based catalyst Styrene derivatives with tethered iminescis-2,3-disubstituted indolinesHigh nih.gov
Palladium / Chiral Ligands IndolinesN-allylindolesup to 97% rsc.org
Chiral Phosphoric Acid 2,3-disubstituted indolesChiral indolenines and fused indolinesExcellent nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For the synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a subsequent reaction, such as an alkylation or an aldol reaction, to proceed with high stereoselectivity. wikipedia.org

Comparative Analysis of Synthetic Efficiencies and Scalability Considerations

The efficiency and scalability of a synthetic route are critical factors for its practical application, particularly in industrial settings. An efficient synthesis is characterized by high yields, mild reaction conditions, and the use of readily available and inexpensive starting materials. nih.gov Scalability refers to the ability to perform the synthesis on a larger scale (e.g., gram-scale or kilogram-scale) without significant loss of yield or purity. nih.gov

For the synthesis of the 6-bromoindole (B116670) core, a potential precursor to this compound, a four-stage scheme starting from para-aminotoluene has been identified as a convenient and scalable approach. nih.gov This method is noted for its use of inexpensive reagents and its amenability to producing tens of grams of the product. nih.gov However, some synthetic steps, such as certain Pd-catalyzed cross-coupling reactions, can be limited in their scalability due to the complexity and low reactivity of the building blocks. nih.gov

The following table provides a comparative overview of factors to consider when evaluating synthetic routes for scalability.

FactorDesirable Characteristics for Scalability
Number of Steps Fewer steps are generally preferred to maximize overall yield and reduce waste.
Reagent Cost & Availability Use of inexpensive and readily available starting materials and reagents is crucial. nih.gov
Reaction Conditions Mild conditions (temperature, pressure) are safer and more energy-efficient. nih.gov
Yields Consistently high yields at each step are necessary for a high overall yield.
Purification Minimal and straightforward purification steps (e.g., crystallization over chromatography).
Robustness The reaction should be tolerant of slight variations in conditions and impurities.

Exploration of Chemical Reactivity and Derivatization Strategies for Methyl 6 Bromoindoline 4 Carboxylate

Functionalization Reactions at the Bromo-Substituted Position of Methyl 6-bromoindoline-4-carboxylate

The bromine atom at the C6-position of the indoline (B122111) ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck, Sonogashira Type Transformations)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. nih.gov For this compound, the bromo-substituent serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a widely used method for forming carbon-carbon bonds. mdpi.com In the context of this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl substituents at the C6-position. The general reaction scheme involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to facilitate the transmetalation step. The reaction conditions are typically mild and tolerate a wide range of functional groups.

Coupling PartnerCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterMethyl 6-phenylindoline-4-carboxylate
2-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneMethyl 6-(thiophen-2-yl)indoline-4-carboxylate
Vinylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/WaterMethyl 6-vinylindoline-4-carboxylate
This is an interactive data table based on typical Suzuki-Miyaura reaction conditions.

The Stille coupling utilizes organotin reagents as the nucleophilic component. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. wikipedia.org For this compound, Stille coupling can be used to introduce alkyl, alkenyl, aryl, and alkynyl groups. A common catalyst system is Pd(PPh₃)₄ in an aprotic solvent like toluene or DMF.

Coupling PartnerCatalystSolventProduct
Tributyl(vinyl)stannanePd(PPh₃)₄TolueneMethyl 6-vinylindoline-4-carboxylate
Tributyl(phenyl)stannanePd₂(dba)₃/P(o-tol)₃DMFMethyl 6-phenylindoline-4-carboxylate
Tributyl(ethynyl)stannanePdCl₂(PPh₃)₂DioxaneMethyl 6-ethynylindoline-4-carboxylate
This is an interactive data table illustrating potential Stille coupling reactions.

The Negishi coupling , which employs organozinc reagents, offers a highly reactive nucleophile for the cross-coupling reaction. This method is particularly useful for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. The reaction is typically carried out in the presence of a palladium or nickel catalyst.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govchemrxiv.org This reaction provides a direct method for the vinylation of the C6-position of this compound. The reaction is typically catalyzed by a palladium(0) species and requires a base to regenerate the catalyst. The stereochemical outcome of the reaction often favors the formation of the E-isomer.

AlkeneCatalystBaseSolventProduct
StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMFMethyl 6-styrylindoline-4-carboxylate
Methyl acrylatePdCl₂(PPh₃)₂NaOAcAcetonitrileMethyl 6-(2-(methoxycarbonyl)vinyl)indoline-4-carboxylate
This is an interactive data table showing representative Heck reaction conditions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. chemrxiv.org This reaction allows for the introduction of alkynyl moieties at the C6-position, which can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov

AlkyneCatalystCo-catalystBaseSolventProduct
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFMethyl 6-(phenylethynyl)indoline-4-carboxylate
TrimethylsilylacetylenePd(PPh₃)₄CuIPiperidineDMFMethyl 6-((trimethylsilyl)ethynyl)indoline-4-carboxylate
This is an interactive data table of Sonogashira coupling examples.

Nucleophilic Substitution and Reductive Debromination Pathways

While palladium-catalyzed reactions are predominant for the functionalization of aryl bromides, nucleophilic aromatic substitution (SNAAr) can occur under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the indoline ring itself is not strongly activating for SNAAr. However, reactions with strong nucleophiles at elevated temperatures or under copper catalysis might lead to substitution of the bromine atom.

Reductive debromination offers a method to remove the bromine atom, yielding the parent Methyl indoline-4-carboxylate. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or hydride reagents. This reaction is useful when the bromo-substituent is used as a temporary directing group or when the unsubstituted indoline is the desired final product.

Transformations Involving the Methyl Carboxylate Moiety of this compound

The methyl ester at the C4-position is another key site for derivatization, allowing for the introduction of a variety of functional groups through classical ester transformations.

Hydrolysis, Transesterification, and Amidation Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be readily achieved under either acidic or basic conditions. Basic hydrolysis, often employing reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as methanol (B129727) or THF, is a common method. sciforum.netthieme-connect.deresearchgate.net The resulting 6-bromoindoline-4-carboxylic acid is a versatile intermediate for further reactions, such as amidation.

Transesterification , the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. This reaction allows for the modification of the ester group to potentially alter the pharmacokinetic or physicochemical properties of the molecule. For example, reaction with a higher boiling point alcohol in the presence of a catalyst can yield a different ester.

Amidation of the methyl ester can be achieved by direct reaction with an amine, often at elevated temperatures. However, a more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent such as DCC, EDC, or HBTU. organic-chemistry.orgresearchgate.netrsc.org This two-step process allows for the formation of a wide range of amides under mild conditions.

ReagentReaction TypeProduct
LiOH, H₂O/THFHydrolysis6-Bromoindoline-4-carboxylic acid
Benzyl alcohol, H⁺TransesterificationBenzyl 6-bromoindoline-4-carboxylate
1. LiOH, H₂O/THF; 2. Benzylamine, EDCAmidationN-Benzyl-6-bromoindoline-4-carboxamide
This is an interactive data table summarizing transformations of the methyl carboxylate group.

Reductions to Corresponding Alcohol and Further Derivatives

The methyl carboxylate group can be reduced to the corresponding primary alcohol, (6-bromoindolin-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The resulting hydroxymethyl group can be further functionalized, for example, through oxidation to the aldehyde or conversion to a leaving group for subsequent nucleophilic substitution reactions.

Reactivity at the Indoline Nitrogen Atom: Alkylation, Acylation, and Related Functionalizations

The secondary amine of the indoline ring is a nucleophilic center and can readily undergo a variety of functionalization reactions.

Alkylation of the indoline nitrogen can be achieved by reaction with alkyl halides, such as methyl iodide, in the presence of a base like potassium carbonate or sodium hydride. sci-hub.seencyclopedia.pub This reaction introduces an alkyl group onto the nitrogen atom, which can significantly impact the molecule's biological activity and physical properties.

Acylation of the indoline nitrogen can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. researchgate.netresearchgate.net For example, reaction with acetyl chloride in the presence of triethylamine (B128534) would yield the corresponding N-acetyl derivative. N-acylation can be a useful strategy to protect the indoline nitrogen or to introduce specific functionalities.

ReagentBaseReaction TypeProduct
Methyl iodideK₂CO₃N-AlkylationMethyl 1-methyl-6-bromoindoline-4-carboxylate
Acetyl chlorideEt₃NN-AcylationMethyl 1-acetyl-6-bromoindoline-4-carboxylate
Benzoyl chloridePyridine (B92270)N-AcylationMethyl 1-benzoyl-6-bromoindoline-4-carboxylate
This is an interactive data table for N-functionalization reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Indoline Core of this compound

The reactivity of the benzene (B151609) portion of the this compound core towards substitution reactions is governed by the electronic effects of its three substituents: the secondary amine of the indoline ring, the bromine atom at position 6, and the methyl carboxylate group at position 4.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the combined influence of the substituents attached to the ring.

Directing Effects: The directing effect of each substituent determines the position of the incoming electrophile.

The amino group is an ortho, para-director.

The bromine atom is also an ortho, para-director.

The methyl carboxylate group is a meta-director.

Considering the positions on the ring, the C5 and C7 positions are available for substitution. The powerful ortho, para-directing influence of the activating amino group is expected to be the dominant factor. Therefore, electrophilic attack is most likely to occur at the C7 position, which is ortho to the amino group, or at the C5 position, which is para to the amino group. However, the C5 position is also ortho to the deactivating bromo and carboxylate groups, which would disfavor attack at this site. The C7 position is ortho to the amino group and meta to the bromo group, making it the most probable site for electrophilic substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Predicted Outcome for Substitution
-NH- (ring) 1 Activating ortho, para Directs to C5, C7
-COOCH₃ 4 Deactivating meta Directs to C6 (blocked), C2 (not aromatic)
-Br 6 Deactivating ortho, para Directs to C5, C7

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgopenstax.org

In this compound, the bromine atom at C6 can potentially act as a leaving group. The ring is substituted with an electron-withdrawing methyl carboxylate group at C4 (ortho to the potential C5 position but meta to the bromine). The nitro group is a classic example of a group that strongly activates a ring towards SNAr, but other groups like esters can also facilitate this reaction, albeit to a lesser extent. libretexts.orgresearchgate.net The reaction would involve the attack of a nucleophile at the carbon bearing the bromine, followed by the elimination of the bromide ion. The presence of the electron-withdrawing carboxylate group could potentially activate the ring enough for substitution to occur under forcing conditions. The success of SNAr reactions on similar substrates often depends on the specific nucleophile and reaction conditions employed. nih.govjuniperpublishers.com

Ring Expansion, Contraction, and Rearrangement Reactions

The indoline framework can undergo various skeletal transformations, leading to different heterocyclic systems. While specific studies on this compound are not prevalent, reactions documented for related indole (B1671886) and indoline derivatives provide insight into potential transformations.

Ring Expansion

A significant reaction for indole derivatives is the expansion of the five-membered pyrrole (B145914) ring into a six-membered pyridine ring, forming a quinoline (B57606) core. This transformation is of great interest due to the prevalence of the quinoline scaffold in pharmaceuticals.

One documented method involves the reaction of indoles with ethyl halodiazoacetates, catalyzed by rhodium(II) complexes. The proposed mechanism proceeds through the formation of a cyclopropane (B1198618) intermediate across the indole 2,3-double bond, followed by ring-opening and elimination to yield the quinoline-3-carboxylate. beilstein-journals.org In a study using this method, a 6-bromoindole (B116670) substrate gave an excellent yield (94%) of the corresponding quinoline product, suggesting this pathway would be highly applicable to this compound. beilstein-journals.org Another novel method describes the use of TMSCCl₃ or TMSCBr₃ for a C2=C3 bond insertion ring expansion of indoles to furnish quinolines. chemrxiv.org

Table 2: Potential Ring Expansion Reactions

Reaction Type Reagents Key Intermediate Product Type Applicability Notes
Cyclopropanation-Ring Expansion Ethyl bromo-/iodo-diazoacetate, Rh₂(esp)₂ Indoline-cyclopropane Ethyl quinoline-3-carboxylate High yields reported for 6-bromoindole substrates. beilstein-journals.org
Thiol-Mediated Cascade 2-Halo-indole-tethered ynones, Thiols Spirocyclic indoleninyl halide Functionalized quinolines Involves dearomatizing spirocyclization followed by acid-promoted ring expansion. nih.gov

Rearrangement Reactions

Indoline derivatives can also participate in rearrangement reactions, which reconfigure the molecular structure to create new stereocenters or ring systems. For instance, the aza-semipinacol rearrangement of certain indoline derivatives can be used to generate indolenines with a C3-quaternary stereocenter. chemrxiv.org Another relevant transformation is the dearomative Claisen rearrangement of 3-indolyl alcohols, which provides a route to indolines with a fully substituted C2 position. nih.gov These types of rearrangements highlight the versatility of the indoline core for accessing diverse molecular architectures.

Utilization of this compound in the Construction of Complex Heterocyclic Scaffolds

The functionalized indoline core of this compound makes it a valuable building block for synthesizing more complex, polycyclic heterocyclic systems. The bromine atom and the ester group serve as synthetic handles for further derivatization and annulation reactions.

Fused Heterocycles

Indole derivatives are frequently used in cycloaddition reactions to construct fused ring systems. For example, [4+2] and [3+2] cycloaddition reactions of indoles with 1,2-diaza-1,3-dienes can produce fused indoline-based scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.it The specific outcome of these reactions can often be controlled by the substitution pattern on the indole starting material. This suggests that this compound could be a substrate for creating unique, highly substituted fused systems.

Spirocyclic Heterocycles

The indoline scaffold is also central to the synthesis of spirooxindoles, a class of compounds with significant biological activity. mdpi.com These are typically formed through reactions that create a new ring attached at the C3 position of an oxindole (B195798) (2-indolinone) precursor. While this would require oxidation of the indoline C2 position of the title compound, it represents a common synthetic strategy for this class of heterocycles. For example, cycloaddition reactions involving isatins (indole-2,3-diones) or 3-ylideneoxindoles are standard methods for accessing diverse spirooxindole frameworks, including spiro[indoline-3,2'-thiazolidines] and spiro[indoline-3,2'- chemrxiv.orgevitachem.compharmaffiliates.comoxadiazols]. mdpi.com

Annulated Carbazoles

Lewis acid-catalyzed domino reactions of bromomethylindoles with various arenes and heteroarenes have been developed to synthesize polycyclic fused carbazole (B46965) scaffolds. nih.gov Although this requires modification of the ester group on this compound to a bromomethyl group, it illustrates a powerful strategy for extending the heterocyclic system. This approach allows for the creation of highly π-conjugated systems from relatively simple indole precursors.

The utility of Methyl 6-bromoindole-4-carboxylate as a starting material has been noted in its application for the synthesis of potent and selective chymase inhibitors, highlighting its role as a key intermediate in medicinal chemistry. pharmaffiliates.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 6 Bromoindoline 4 Carboxylate and Its Synthetic Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 6-bromoindoline-4-carboxylate in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as providing insight into the compound's stereochemistry and conformational dynamics.

While specific experimental data for this compound is not widely published, a detailed structural confirmation can be achieved through a standard suite of NMR experiments. The expected spectra would be interpreted as follows:

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected signals include the N-H proton of the indoline (B122111) ring, two aromatic protons, two pairs of methylene (CH₂) protons from the saturated portion of the indoline ring, and the methyl (CH₃) protons of the ester group.

¹³C NMR: The carbon NMR spectrum, often acquired with proton decoupling, would show distinct signals for each carbon atom in the molecule. The number of signals would confirm the molecular symmetry. Expected chemical shifts would include those for the carbonyl carbon of the ester, aromatic carbons (some showing the effect of the bromine substituent), aliphatic carbons of the indoline ring, and the methyl carbon of the ester.

¹⁵N NMR: While less common, ¹⁵N NMR could directly probe the nitrogen atom of the indoline ring, providing information about its electronic environment.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. It would be crucial for identifying which protons are adjacent in the structure, for instance, confirming the connectivity within the ethyl fragment of the indoline ring (C2-H₂ to C3-H₂) and the coupling between the aromatic protons. oup.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of which protons are attached to which carbons, pairing the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu It is essential for piecing together the entire molecular framework, for example, by showing a correlation from the methyl protons of the ester to the carbonyl carbon and the aromatic carbon at position 4, confirming the position of the carboxylate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry and conformational preferences.

A comprehensive analysis of these spectra would lead to the complete and unambiguous assignment of the structure. For comparison, the reported NMR data for a related compound, 1-Benzoyl-5-bromo-2-methylindoline, highlights the typical chemical shift regions for protons and carbons in a bromoindoline system. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
N-H ~4.0-5.0 (broad) - C2, C7a
C2-H₂ ~3.1-3.3 (t) ~45-50 C3, C7a
C3-H₂ ~3.6-3.8 (t) ~30-35 C2, C4, C3a
C5-H ~7.0-7.2 (d) ~125-130 C3a, C7, C6
C7-H ~7.3-7.5 (d) ~115-120 C5, C6, C3a
-OCH₃ ~3.8-3.9 (s) ~50-55 C=O
C=O - ~165-170 -
C3a - ~130-135 -
C4 - ~120-125 -
C6 - ~115-120 (C-Br) -
C7a - ~150-155 -

Note: These are predicted values based on standard indoline and substituted benzene (B151609) chemical shifts. Actual experimental values may vary.

This compound itself is an achiral molecule. However, for synthetic adducts or derivatives where chiral centers are introduced, NMR spectroscopy, particularly the NOESY experiment, is invaluable for determining relative stereochemistry. For example, if a substituent were added at the C2 or C3 position, NOESY could reveal the spatial proximity of protons on the new substituent relative to the existing protons on the indoline ring, helping to establish a cis or trans relationship.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to specific molecular vibrations. Key expected peaks include:

A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Strong C-H stretching vibrations from the aromatic and aliphatic portions just below and above 3000 cm⁻¹.

A very strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the methyl ester.

C-O stretching bands for the ester group in the 1200-1300 cm⁻¹ region.

C-N stretching vibrations in the 1250-1350 cm⁻¹ range.

C=C stretching vibrations from the aromatic ring around 1600 cm⁻¹ and 1470 cm⁻¹.

A C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be useful for observing the C=C stretching of the benzene ring and the C-Br bond, providing a characteristic molecular fingerprint. nih.govresearchgate.net

Table 2: Principal Vibrational Bands for this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Signal
N-H Stretch 3300 - 3400 Weak
C-H (Aromatic) Stretch 3000 - 3100 Strong
C-H (Aliphatic) Stretch 2850 - 2960 Strong
C=O (Ester) Stretch 1700 - 1725 Moderate
C=C (Aromatic) Stretch ~1600, ~1470 Strong
C-O (Ester) Stretch 1200 - 1300 Moderate
C-N Stretch 1250 - 1350 Moderate
C-Br Stretch 500 - 600 Strong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn allows for the calculation of its elemental formula with high accuracy. For this compound (C₁₀H₁₀BrNO₂), the monoisotopic mass can be precisely calculated. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy group (-•OCH₃) from the ester, resulting in an [M-31]⁺ peak.

Loss of the entire carbomethoxy group (-•COOCH₃), leading to an [M-59]⁺ peak.

Cleavage of the indoline ring, a common fragmentation pathway for such heterocyclic systems.

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, unambiguous solid-state structure of the molecule. This technique yields precise three-dimensional coordinates of every atom, allowing for the accurate determination of:

Bond lengths and bond angles.

The conformation of the indoline ring.

The planarity of the aromatic system.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the ester's carbonyl oxygen, or π-π stacking interactions between the aromatic rings of adjacent molecules.

This detailed structural information is invaluable for understanding the compound's physical properties and how it packs in the solid state. oup.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are specifically used to study chiral molecules. nih.gov this compound is an achiral molecule and therefore will not exhibit an ECD spectrum.

However, this section of the outline is highly relevant for synthetic adducts or derivatives of this compound where a stereocenter is present. If a chiral auxiliary is used in a synthesis, or if a reaction creates a new chiral center (e.g., at C2 or C3), ECD becomes a critical tool. researchgate.net By comparing the experimentally measured ECD spectrum of a chiral derivative to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter(s) can be determined. Furthermore, ECD can be used to determine the enantiomeric excess of a sample. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 6 Bromoindoline 4 Carboxylate

Quantum Mechanical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Methyl 6-bromoindoline-4-carboxylate. nih.gov DFT methods offer a balance of computational cost and accuracy, making them a pivotal tool in computational chemistry for studying biological systems. nih.gov

The electronic structure is fundamentally described by the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, correlating with its nucleophilicity, while the LUMO indicates its capacity to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for understanding the molecule's reactivity.

Calculated Reactivity Descriptors for this compound (Hypothetical Data)

DescriptorFormulaValue (eV)Interpretation
HOMO Energy (EHOMO) --6.25Energy of the outermost electron orbital; related to ionization potential.
LUMO Energy (ELUMO) --1.80Energy of the lowest empty orbital; related to electron affinity.
Energy Gap (ΔE) ELUMO - EHOMO4.45Indicates chemical stability and reactivity. nih.gov
Ionization Potential (I) -EHOMO6.25The energy required to remove an electron.
Electron Affinity (A) -ELUMO1.80The energy released when an electron is added.
Global Hardness (η) (I - A) / 22.225Resistance to change in electron distribution.
Global Softness (S) 1 / (2η)0.225The reciprocal of hardness, indicating reactivity. nih.gov
Electronegativity (χ) (I + A) / 24.025The power of an atom to attract electrons to itself.
Chemical Potential (μ) -(I + A) / 2-4.025The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)3.64A measure of the electrophilic character of the molecule.

These theoretical calculations reveal that the distribution of the HOMO and LUMO across the molecular structure is not uniform. For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring system, while the LUMO would likely be distributed over the electron-withdrawing carboxylate group and the bromine atom. This distribution is key to predicting how the molecule will interact with other reagents. youtube.comnih.gov

Conformational Landscapes and Energetic Profiles of this compound

The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Understanding the conformational landscape involves identifying the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Computational methods can systematically explore this landscape by performing conformational searches. The resulting energetic profile reveals the relative stabilities of different conformers. For this compound, key rotations would occur around the bond connecting the carboxylate group to the indoline ring. The puckering of the five-membered indoline ring also contributes to the conformational diversity. The presence of the bulky bromine atom and the methyl ester group will create steric hindrances that influence the preferred conformations and the energy barriers between them.

Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C3-C4-C(=O)-O)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum) 15°0.0075.3
2 165°0.9515.1
3 -90°2.509.6

This analysis is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its specific three-dimensional shape.

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is an invaluable tool for mapping out the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, and therefore its rate.

For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the ester group. By calculating the geometries and energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. youtube.com For instance, in a hypothetical SNAr reaction, calculations would identify the transition state for the formation of the Meisenheimer complex intermediate. Techniques like nudged elastic band (NEB) methods can help find the minimum energy path between reactants and products, providing a more detailed picture of the reaction mechanism. youtube.com

Molecular Dynamics Simulations: Solvent Effects and Intramolecular Interactions

While quantum mechanical calculations are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov

A key application of MD is to study the effect of the solvent on the structure and behavior of this compound. Solvents can significantly influence conformational preferences and reaction rates. nih.gov MD simulations in an explicit solvent box (e.g., water) can reveal specific solute-solvent interactions, such as hydrogen bonding between the N-H group of the indoline and water molecules. researchgate.netnih.gov These simulations also provide a dynamic view of intramolecular interactions, such as the potential for hydrogen bonding between the N-H proton and the carbonyl oxygen of the ester group, which can influence the molecule's preferred conformation. mdpi.com

In Silico Approaches for Predicting Chemical Reactivity and Synthetic Accessibility

In silico methods use computational models to predict molecular properties, including reactivity and how easily a compound can be synthesized. nih.gov The reactivity descriptors calculated via quantum mechanics (Section 5.1) are a primary example of predicting chemical reactivity.

Synthetic accessibility (SA) is a critical parameter in drug discovery and chemical synthesis design, estimating how difficult a molecule will be to create in a laboratory. researchgate.net SA scores are often calculated based on molecular complexity, the presence of challenging structural features (like stereocenters or complex ring systems), and by comparing molecular fragments to databases of known, easily synthesized compounds. researchgate.netmdpi.com A score is typically generated on a scale (e.g., 1 to 10), where a lower score indicates that the molecule is easier to synthesize. researchgate.net

Predicted Properties for this compound

PropertyMethodPredicted ValueInterpretation
Synthetic Accessibility (SA) Score Fragment-based2.85Considered relatively easy to synthesize. researchgate.net
LogP (Lipophilicity) ALOGPS2.60Indicates moderate lipid solubility.
Aqueous Solubility (LogS) ESOL-3.10Predicts low to moderate solubility in water.

These computational predictions are vital for prioritizing compounds in early-stage research, ensuring that efforts are focused on molecules that are not only theoretically promising but also practically achievable to synthesize.

Strategic Applications of Methyl 6 Bromoindoline 4 Carboxylate in Contemporary Chemical Research and Discovery

Utility as a Key Building Block in Complex Natural Product Total Synthesis Initiatives

The indole (B1671886) skeleton, particularly in its halogenated form, is a core component of numerous marine alkaloids with interesting biological activities. While direct total synthesis of a natural product starting specifically from Methyl 6-bromoindoline-4-carboxylate is not prominently documented, closely related bromo-indole carboxylate structures serve as critical precursors in the synthesis of complex natural products.

A notable example is the synthesis of meridianin marine alkaloids. Research has shown that methyl indole-3-carboxylate (B1236618) can undergo regioselective dibromination to produce methyl 5,6-dibromoindole-3-carboxylate. This intermediate is then used in the synthesis of natural products such as meridianin F. This strategy highlights the value of bromo-indole carboxylate scaffolds as key intermediates, where the bromine atoms and the ester group provide essential handles for constructing the complex polycyclic systems characteristic of these alkaloids. The principles demonstrated in these syntheses are directly applicable to building blocks like this compound for accessing other complex natural product architectures.

Role in the Development of Novel Heterocyclic Scaffolds and Chemical Libraries

The indoline (B122111) scaffold is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. This compound is an ideal starting point for generating libraries of novel heterocyclic compounds, leveraging its inherent chemical reactivity for diversification.

The development of diverse, polycyclic indoline-alkaloid-like libraries has been a successful strategy in drug discovery. Methodologies involving the stereocontrolled solid-phase synthesis on enantioenriched aminoindoline scaffolds allow for the creation of large and diverse libraries of complex polycycles. researchgate.net The bromine atom on the this compound ring is particularly useful, as it allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the attachment of a wide variety of substituents and the construction of novel, complex heterocyclic systems. Furthermore, the indoline nitrogen can be alkylated or acylated, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the accessible chemical space. This multi-faceted reactivity has been exploited to generate libraries that have yielded lead compounds for challenging biological targets. sigmaaldrich.com

Contribution to Medicinal Chemistry Research Programs Through Scaffold Derivatization

The bromoindoline scaffold is a cornerstone in many medicinal chemistry programs, where it is elaborated to produce potent and selective modulators of various biological targets.

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. The bromoindole nucleus is an excellent platform for such studies. For instance, extensive SAR studies have been conducted on bromoindole derivatives targeting protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer.

In one such study, a series of 2-aryl-5-bromo-3-trifluoroacetylindoles were synthesized and evaluated as potential inhibitors of tubulin polymerization. nih.gov The SAR exploration revealed that the nature of the substituents on both the indole core and the 2-aryl ring significantly impacted cytotoxic activity. A combination of a 7-acetamido group and a 3-trifluoroacetyl group on the 2-aryl-5-bromoindole scaffold was found to be particularly beneficial for activity against lung (A549) and cervical (HeLa) cancer cell lines. nih.gov The specific substitutions on the 2-aryl ring further modulated this activity, as detailed in the table below.

Compound2-Aryl Substituent (at position 2 of indole)IC₅₀ vs. A549 (μM) nih.govIC₅₀ vs. HeLa (μM) nih.gov
5e4-Methoxyphenyl9.9412.89
5f4-Chlorophenyl5.037.95
5g3,4,5-Trimethoxyphenyl2.728.74
5h4-Nitrophenyl3.2610.72

Similarly, SAR studies on bisindole compounds developed as HIV-1 fusion inhibitors revealed that the linkage position and substituents on the indole rings were critical for activity. nih.govacs.org These studies allow chemists to build a clear picture of the pharmacophore, guiding the rational design of more effective therapeutic agents.

Understanding how a molecule binds to its biological target is crucial for mechanism-based drug design. Derivatives of this compound have been instrumental in this regard. Molecular docking studies on bromoindole-based inhibitors provide detailed insights into their binding modes.

For example, in the development of inhibitors for VEGFR-2, a key target in angiogenesis, molecular docking revealed how 5-bromoindole (B119039) hydrazone derivatives orient themselves within the enzyme's ATP-binding pocket. d-nb.inforesearchgate.net These studies showed that the indole scaffold acts as a rigid anchor, while specific functional groups form key interactions. The bromoindole core often engages in hydrophobic interactions, while other parts of the molecule form hydrogen bonds with critical amino acid residues like Cys919 and Asp1046 in the hinge region of the kinase. d-nb.info The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Similar docking studies have elucidated the binding modes for bromoindole derivatives targeting EGFR kinase and tubulin. nih.govnih.gov These mechanistic insights are invaluable for optimizing ligand-receptor complementarity.

The ultimate goal of many medicinal chemistry campaigns is to identify a promising lead compound and optimize its properties to create a viable drug candidate. The bromoindole scaffold has proven to be a fertile ground for such endeavors.

A prime example is the development of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that helps bacteria resist antibiotic-induced oxidative stress. nih.gov The 6-bromoindole (B116670) core, which can be derived from precursors like this compound, was identified as a key structural motif for bCSE inhibition. nih.gov Starting with this lead scaffold, researchers synthesized a series of derivatives by attaching different side chains to the indole nitrogen. This led to the identification of potent inhibitors like NL1 and NL2, which significantly enhance the efficacy of conventional antibiotics against pathogenic bacteria like Staphylococcus aureus. nih.gov Another successful example is the optimization of indole-based HIV-1 fusion inhibitors, where systematic modifications of an initial bisindole lead compound resulted in analogs with sub-micromolar activity. nih.govacs.org These examples underscore the power of using a strategic building block like this compound to generate and optimize lead compounds for critical therapeutic targets.

Compound ClassPrecursor ScaffoldBiological TargetTherapeutic Significance
Indole Hydrazones5-Bromoindole-2-carboxylic acidVEGFR-2 KinasePotential anti-cancer agents by inhibiting angiogenesis. d-nb.inforesearchgate.net
NL-series Inhibitors6-BromoindoleBacterial Cystathionine γ-Lyase (bCSE)Potentiate the effect of antibiotics against resistant bacteria. nih.govnih.gov
Bisindoles5-Bromoindole / 6-BromoindoleHIV-1 gp41Inhibit viral entry into host cells, offering a strategy for anti-HIV therapy. nih.govacs.org
2-Aryl-3-trifluoroacetylindoles5-BromoindoleTubulinPotential anti-cancer agents by disrupting microtubule dynamics. nih.gov

Emerging Applications in Materials Science and Functional Molecule Design

While the predominant application of this compound is in the life sciences, its structural features suggest potential for use in materials science. The extended π-system of the indole ring, combined with the potential for derivatization, makes it an interesting candidate for the construction of organic functional materials.

Some chemical suppliers categorize this compound and its analogs as intermediates for organic light-emitting diodes (OLEDs). Indole and carbazole (B46965) derivatives are known to be effective hole-transporting and emitting materials due to their electronic properties. The bromine atom on this compound could be used to tune the electronic energy levels (HOMO/LUMO) of the resulting material or to serve as a reactive site for polymerization or grafting onto other structures. However, while its commercial availability for this purpose is noted, specific, peer-reviewed research detailing the synthesis and performance of functional materials directly derived from this compound is still an emerging area.

While "this compound" represents a potentially valuable building block in organic synthesis, a comprehensive review of current scientific literature does not yield specific examples of its direct application in the development of advanced synthetic methodologies where it serves as either a primary substrate or a catalyst.

The indoline scaffold itself is a privileged structure in medicinal chemistry and materials science. Researchers have extensively explored various catalytic methods to functionalize the indoline core, particularly through transition-metal-catalyzed cross-coupling and C-H activation reactions. These efforts aim to create diverse molecular architectures with novel biological activities or material properties.

Methodologies such as Suzuki-Miyaura, Stille, Heck, Buchwald-Hartwig, and Sonogashira couplings are routinely employed to form new carbon-carbon and carbon-heteroatom bonds on related bromo-substituted heterocyclic systems. Similarly, C-H functionalization offers a powerful and atom-economical approach to directly introduce new substituents onto the indoline ring. These reactions are typically catalyzed by palladium, rhodium, or other transition metals.

Although the current body of published research does not specifically detail the use of "this compound" in these transformations, the presence of the bromine atom at the 6-position and the carboxylate group at the 4-position suggests its potential as a substrate in such reactions. The bromo group can act as a handle for various cross-coupling reactions, while the ester functionality could serve as a directing group or be further modified.

Future research may yet uncover the specific catalytic applications of "this compound," and it is anticipated that its reactivity profile would be analogous to other similarly substituted bromoindoline derivatives. However, at present, detailed research findings, including specific reaction conditions, catalysts, and yields for this particular compound, are not available in the reviewed scientific literature.

Future Directions and Uncharted Territories in the Research of Methyl 6 Bromoindoline 4 Carboxylate

Exploration of Undiscovered Reactivity and Novel Synthetic Pathways

The future of Methyl 6-bromoindoline-4-carboxylate research will undoubtedly be built upon the discovery of new and efficient ways to synthesize and modify it. Current methods for creating functionalized indolines often involve the reduction of corresponding indoles or various cyclization strategies. bldpharm.comnih.gov For this compound, future research could focus on developing stereoselective syntheses to control the chirality of the molecule, a critical factor for many pharmaceutical applications. google.com

Furthermore, the reactivity of the molecule itself is a rich area for exploration. The bromine atom at the C6 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions could be used to introduce a wide variety of substituents, creating a library of novel indoline (B122111) derivatives. The ester group at C4 offers another site for modification, such as hydrolysis to the carboxylic acid followed by amide coupling to attach peptides or other biomolecules. nih.gov

A key area of future investigation will be the regioselectivity of these reactions. For instance, direct C-H functionalization at other positions on the indoline ring (e.g., C5 or C7) could be explored using advanced catalytic systems, potentially leading to poly-substituted indolines with unique properties. birmingham.ac.uknih.gov

Table 1: Potential Reactions for Functionalizing this compound

Reaction TypeReagents/CatalystsPotential Outcome
Suzuki CouplingPalladium catalyst, boronic acidAryl or heteroaryl substitution at C6
Heck CouplingPalladium catalyst, alkeneAlkene substitution at C6
Buchwald-Hartwig AminationPalladium catalyst, amineAmino group substitution at C6
Ester HydrolysisAcid or baseConversion of ester to carboxylic acid at C4
Amide CouplingCoupling agents (e.g., EDC, HATU)Formation of amide bond at C4
C-H FunctionalizationRhodium or Palladium catalystsDirect introduction of functional groups at other ring positions

Potential as a Ligand Precursor or Catalyst in Organometallic Chemistry

The nitrogen atom and the aromatic system of the indoline ring make it an excellent candidate for use as a ligand in organometallic chemistry. acs.orgossila.com The specific structure of this compound, with its electron-withdrawing and donating groups, could be fine-tuned to create ligands with specific electronic properties. After hydrolysis of the ester to the carboxylic acid, the resulting molecule could act as a bidentate ligand, coordinating to a metal center through both the nitrogen and the carboxylate oxygen. pharmaffiliates.com

These novel ligands could be used to develop new catalysts for a variety of organic transformations. For example, chiral indoline-based ligands are highly sought after for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure drugs. birmingham.ac.uk Future research could involve synthesizing a range of metal complexes with this compound derivatives and screening them for catalytic activity in reactions such as hydrogenations, cross-couplings, and C-H activations. The bromine atom also offers a site for the introduction of other coordinating groups, potentially leading to tridentate or even tetradentate ligands with unique catalytic capabilities.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and reactions. dig.watchuk-cpi.comacs.org For a relatively unexplored compound like this compound, AI can play a pivotal role in charting its future.

ML models can be trained on existing chemical reaction data to predict the outcomes of novel reactions, suggesting the most promising synthetic routes to new derivatives of this compound. mdpi.com This can save significant time and resources in the lab by prioritizing experiments with the highest probability of success. Furthermore, AI can be used to predict the properties of virtual compounds, allowing for the in silico design of molecules with desired characteristics, such as specific binding affinities for a biological target. google.comnih.gov

Challenges and Opportunities in Sustainable Synthesis and Industrial Implementation

As with any chemical compound, the future development of this compound will be influenced by the principles of green and sustainable chemistry. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive processes. A key challenge and opportunity will be to develop more environmentally friendly synthetic routes.

This could involve the use of flow chemistry, which can improve reaction efficiency and safety, or the use of greener solvents and catalysts. acs.orgkewaunee.in For example, developing a catalytic system that allows for the synthesis to be performed in water or a bio-based solvent would be a significant step forward. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will also be a critical consideration. kemiworks.net

The transition from laboratory-scale synthesis to industrial production presents its own set of challenges, including scalability, cost-effectiveness, and safety. kemiworks.net Research into robust and scalable synthetic processes will be essential for the commercial viability of any products derived from this compound. Overcoming these hurdles will require collaboration between academic researchers and industrial chemists to ensure that sustainable practices are integrated throughout the development pipeline. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Indoline Synthesis

FeatureBatch ChemistryFlow Chemistry
Scale Milligram to kilogramGram to multi-ton
Heat Transfer Often inefficientHighly efficient
Safety Higher risk with large volumesInherently safer due to small reaction volumes
Process Control More difficult to controlPrecise control over parameters
Reproducibility Can be variableHigh reproducibility

Interdisciplinary Research Collaborations and Translational Impact

The full potential of this compound will only be realized through interdisciplinary collaborations. nih.gov Chemists will need to work with biologists to screen new derivatives for therapeutic activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. bldpharm.com The indoline scaffold is a privileged structure in drug discovery, and new derivatives could lead to the development of novel therapeutics. bldpharm.comsigmaaldrich.comgoogle.com

Collaborations with materials scientists could lead to the development of new organic electronic materials. The tunable electronic properties of functionalized indolines make them attractive candidates for use in organic light-emitting diodes (OLEDs), solar cells, and sensors.

The translational impact of this research could be significant. A new drug based on the this compound scaffold could address an unmet medical need, while a new organic material could enable the development of next-generation electronic devices. Achieving this translational impact will require a concerted effort from researchers across multiple disciplines, as well as partnerships with industry to bring new discoveries from the lab to the market.

Q & A

Q. What are the key synthetic routes for Methyl 6-bromoindoline-4-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves bromination and esterification steps. For example:

  • Bromination : A regioselective bromination at the 6-position of indoline-4-carboxylate precursors using reagents like NBS (N-bromosuccinimide) under radical or Lewis acid catalysis .
  • Esterification : Methyl ester formation via acid-catalyzed reaction with methanol or dimethyl sulfate .
    Optimization : Adjusting temperature (e.g., 0–25°C for bromination), solvent polarity (e.g., DCM for bromination, methanol for esterification), and stoichiometry (e.g., 1.2 eq NBS) can improve yield and purity. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC ensures reproducibility .

Q. How is the structure of this compound validated experimentally?

  • Spectroscopy : <sup>1</sup>H NMR (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm), <sup>13</sup>C NMR (carbonyl signal at ~168 ppm), and IR (C=O stretch at ~1720 cm⁻¹) confirm functional groups .
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves bond lengths/angles, with anisotropic displacement parameters validating the indoline core and bromine position .

Advanced Research Questions

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Catalyst screening : Pd(PPh3)4 or Pd(dba)2 with ligands (e.g., XPhos) enhance Suzuki-Miyaura coupling efficiency .
  • Solvent/base optimization : Use polar aprotic solvents (DMF, THF) with Cs2CO3 to stabilize intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) .

Q. How do steric/electronic effects of the bromine and ester groups influence reactivity?

  • Electronic effects : Bromine’s electron-withdrawing nature deactivates the indoline ring, directing electrophilic substitutions to the 5-position.
  • Steric effects : The 6-bromo group hinders nucleophilic attack at adjacent positions, favoring meta-substitution in Pd-mediated reactions .
  • DFT calculations : Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts regioselectivity in cross-couplings .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles?

  • Refinement protocols : SHELXL’s TWIN/BASF commands correct for twinning or absorption errors in high-resolution data .
  • ORTEP visualization : Anisotropic displacement ellipsoids (via WinGX) highlight thermal motion discrepancies, aiding error analysis .
  • Database cross-checking : Compare with Cambridge Structural Database entries for indoline derivatives to validate outliers .

Methodological Challenges and Data Analysis

Q. What are common pitfalls in interpreting NMR spectra of this compound derivatives?

  • Signal overlap : Aromatic protons in substituted indolines may overlap; use 2D NMR (COSY, HSQC) for assignment .
  • Dynamic effects : Rotameric equilibria in esters can split signals; low-temperature NMR (−40°C) stabilizes conformers .

Q. How can SAR studies leverage this compound analogs?

  • Structural analogs : Compare with 6-chloroindoline-4-carboxylate (halogen effect) or methyl 6-bromoindole-4-carboxylate (saturation effect) .
  • Biological assays : Test against enzyme targets (e.g., kinases) to correlate bromine’s electronegativity with inhibitory potency .

Q. What computational tools predict the bioavailability of this compound derivatives?

  • Lipophilicity : LogP calculations (e.g., SwissADME) assess ester vs. acid forms, guiding solubility optimization .
  • Docking simulations : AutoDock Vina models interactions with binding pockets, prioritizing derivatives for synthesis .

Data Contradictions and Reproducibility

Q. How to resolve discrepancies in reported melting points or solubility data?

  • Purity checks : HPLC (≥95% purity) and elemental analysis rule out impurities .
  • Crystallization conditions : Recrystallization solvent (e.g., EtOAc/hexane vs. MeOH/H2O) affects polymorph formation .

Q. Why do catalytic coupling reactions fail with certain derivatives of this compound?

  • Steric hindrance : Bulky substituents at the 3-position block catalyst access; use smaller ligands (e.g., P(t-Bu)3) .
  • Oxidative addition barriers : Bromine’s electronegativity slows Pd insertion; switch to pre-activated catalysts (e.g., Pd(OAc)2/SPhos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.